molecular formula C6H9NO3 B6612636 3-acetyl-5-methyl-1,3-oxazolidin-2-one CAS No. 2108355-34-4

3-acetyl-5-methyl-1,3-oxazolidin-2-one

Cat. No.: B6612636
CAS No.: 2108355-34-4
M. Wt: 143.14 g/mol
InChI Key: KITFVNOVDRMUMV-UHFFFAOYSA-N
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Description

3-Acetyl-5-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the chemical formula C6H9NO3. It was first synthesized in 1965 by Gutzwiller et al. This compound is a white crystalline solid with a melting point of 104-106 °C, and it is soluble in polar solvents such as water, ethanol, and N,N-Dimethylformamide.

Preparation Methods

The synthesis of 3-acetyl-5-methyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxazolidinone derivative with an acetylating agent. The reaction conditions often include the use of a base to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-Acetyl-5-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Acetyl-5-methyl-1,3-oxazolidin-2-one has numerous applications in various fields of research and industry:

    Chemistry: It is used as an amide-protecting reagent in peptide synthesis, protecting the amine group of amino acids during the synthesis process.

    Biology: The compound’s derivatives are studied for their potential antibacterial properties, particularly in the development of new antibacterial agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the synthesis of various organic compounds and as a building block in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-acetyl-5-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

3-Acetyl-5-methyl-1,3-oxazolidin-2-one can be compared with other similar compounds such as:

    3-Methyl-2-oxazolidinone: This compound is used as a solvent in lithium batteries and has similar structural features but different applications.

    Linezolid: An oxazolidinone derivative used as an antibacterial agent, known for its unique mechanism of action in inhibiting bacterial protein synthesis.

    Tedizolid: Another oxazolidinone antibacterial agent with enhanced potency and a similar mechanism of action to linezolid.

The uniqueness of this compound lies in its specific applications in peptide synthesis and its potential for further research in various scientific fields .

Properties

IUPAC Name

3-acetyl-5-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4-3-7(5(2)8)6(9)10-4/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITFVNOVDRMUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)O1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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